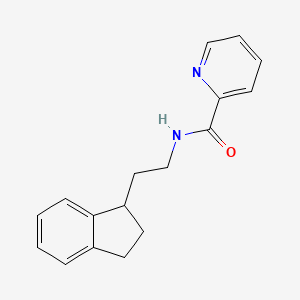
1-(beta-N-2-Pyridylcarbonylaminoethyl)indane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(beta-N-2-Pyridylcarbonylaminoethyl)indane is a chemical compound with the molecular formula C17H18N2O and a molecular weight of 266.34 g/mol . This compound is known for its unique structure, which includes an indane moiety linked to a pyridinecarboxamide group through an aminoethyl chain.
Preparation Methods
The synthesis of 1-(beta-N-2-Pyridylcarbonylaminoethyl)indane typically involves the reaction of 2-pyridinecarboxylic acid with 2,3-dihydro-1H-inden-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
1-(beta-N-2-Pyridylcarbonylaminoethyl)indane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(beta-N-2-Pyridylcarbonylaminoethyl)indane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(beta-N-2-Pyridylcarbonylaminoethyl)indane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
1-(beta-N-2-Pyridylcarbonylaminoethyl)indane can be compared with other similar compounds, such as:
2-Pyridinecarboxamide derivatives: These compounds share a similar pyridinecarboxamide moiety but differ in the substituents attached to the pyridine ring.
Indane derivatives: Compounds with an indane core structure but different functional groups attached to the indane ring.
The uniqueness of this compound lies in its specific combination of the indane and pyridinecarboxamide groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
78239-32-4 |
|---|---|
Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-[2-(2,3-dihydro-1H-inden-1-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H18N2O/c20-17(16-7-3-4-11-18-16)19-12-10-14-9-8-13-5-1-2-6-15(13)14/h1-7,11,14H,8-10,12H2,(H,19,20) |
InChI Key |
ONFRBRFOQADVEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1CCNC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


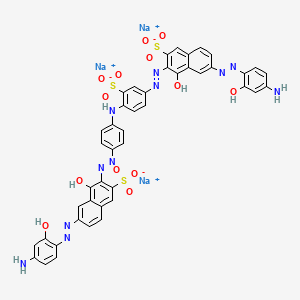

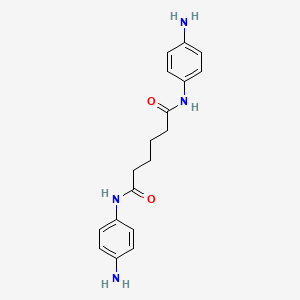
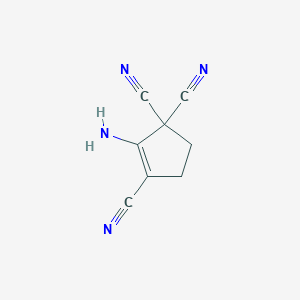


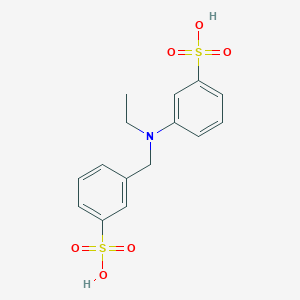
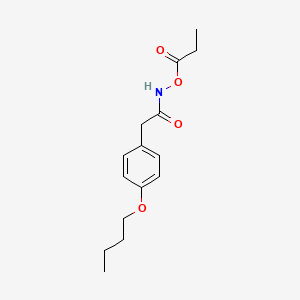
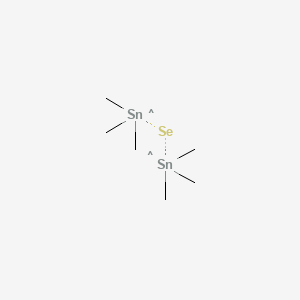
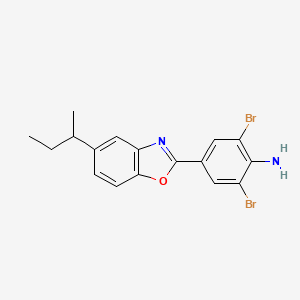

![2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793057.png)
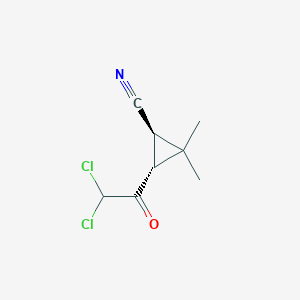
![(3aR)-3a,4,6,7-tetrahydro-1H-oxadiazolo[4,3-c][1,4]thiazin-3-one](/img/structure/B13793070.png)
